molecular formula C20H13ClFN5O2S2 B2389517 10-(3-chlorobenzenesulfonyl)-N-[(4-fluorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 899723-79-6

10-(3-chlorobenzenesulfonyl)-N-[(4-fluorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2389517
CAS No.: 899723-79-6
M. Wt: 473.93
InChI Key: DLLKSSLWSAGJON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(3-chlorobenzenesulfonyl)-N-[(4-fluorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound that belongs to the class of triazolothienopyrimidines. This compound is known for its potential applications in various fields, including medicinal chemistry and biological research. Its unique structure, which includes a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, makes it an interesting subject for scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-chlorobenzenesulfonyl)-N-[(4-fluorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multiple steps, starting from readily available starting materials

    Formation of the Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and elevated temperatures.

    Introduction of the 3-Chlorophenylsulfonyl Group: This step can be achieved through sulfonylation reactions, where a sulfonyl chloride derivative reacts with the core structure in the presence of a base.

    Introduction of the 4-Fluorobenzyl Group: This step typically involves nucleophilic substitution reactions, where the 4-fluorobenzyl group is introduced using a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

10-(3-chlorobenzenesulfonyl)-N-[(4-fluorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Biological Research: It is used as a tool compound to study various biological processes, including enzyme inhibition and receptor binding.

    Chemical Biology: The compound is used to probe the mechanisms of action of various biological targets.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 10-(3-chlorobenzenesulfonyl)-N-[(4-fluorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets. The compound is known to act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
  • 3-[(3-chlorophenyl)sulfonyl]-N-(4-ethylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Uniqueness

The uniqueness of 10-(3-chlorobenzenesulfonyl)-N-[(4-fluorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-fluorobenzyl group, in particular, may enhance its binding affinity and selectivity for certain biological targets compared to similar compounds.

Properties

IUPAC Name

10-(3-chlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN5O2S2/c21-13-2-1-3-15(10-13)31(28,29)20-19-24-18(23-11-12-4-6-14(22)7-5-12)17-16(8-9-30-17)27(19)26-25-20/h1-10H,11H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLKSSLWSAGJON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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